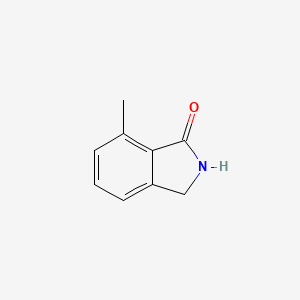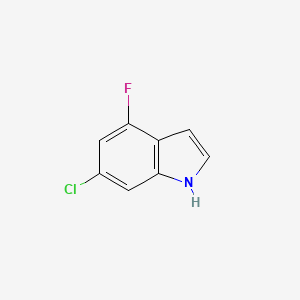
6-Chlor-4-fluor-1H-Indol
Übersicht
Beschreibung
6-Chloro-4-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Wirkmechanismus
- The primary targets of 6-Chloro-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific information about its exact targets is not readily available in the literature .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
6-Chloro-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . For instance, indole derivatives, including 6-Chloro-4-fluoro-1H-indole, have been reported to exhibit inhibitory activity against enzymes such as tryptophan dioxygenase and cytochrome P450 monooxygenases . These interactions can lead to the modulation of metabolic pathways and the regulation of cellular processes.
Cellular Effects
The effects of 6-Chloro-4-fluoro-1H-indole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to modulate the activity of nuclear receptors, leading to changes in gene expression that can impact cell proliferation, differentiation, and apoptosis . Additionally, 6-Chloro-4-fluoro-1H-indole may affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-4-fluoro-1H-indole involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 6-Chloro-4-fluoro-1H-indole can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in the downregulation of certain metabolic pathways or the activation of alternative pathways to compensate for the loss of function . Additionally, the binding of 6-Chloro-4-fluoro-1H-indole to nuclear receptors can lead to changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-fluoro-1H-indole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the stability of 6-Chloro-4-fluoro-1H-indole can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, the degradation of this compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to 6-Chloro-4-fluoro-1H-indole in in vitro or in vivo studies has been reported to result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Chloro-4-fluoro-1H-indole vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, 6-Chloro-4-fluoro-1H-indole may exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
6-Chloro-4-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within cells. Additionally, 6-Chloro-4-fluoro-1H-indole may interact with other metabolic enzymes, such as glutathione S-transferases, which play a role in detoxification and the regulation of oxidative stress .
Transport and Distribution
The transport and distribution of 6-Chloro-4-fluoro-1H-indole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 6-Chloro-4-fluoro-1H-indole can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments. The distribution of 6-Chloro-4-fluoro-1H-indole within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of 6-Chloro-4-fluoro-1H-indole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Chloro-4-fluoro-1H-indole may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of 6-Chloro-4-fluoro-1H-indole is essential for understanding its mechanism of action and its impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-1H-indole can be achieved through several methods. One common approach involves the halogenation of indole derivatives. For instance, starting with 4-fluoroindole, chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 6-position.
Industrial Production Methods: In industrial settings, the production of 6-Chloro-4-fluoro-1H-indole may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common. For example, nitration and sulfonation can occur at specific positions on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Substitution Reactions: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nitration: Nitro derivatives of 6-Chloro-4-fluoro-1H-indole.
Oxidation: Oxidized products such as indole-2,3-diones.
Reduction: Reduced derivatives like indolines.
Vergleich Mit ähnlichen Verbindungen
4-Fluoroindole: Lacks the chlorine atom, resulting in different chemical properties.
6-Chloroindole: Lacks the fluorine atom, affecting its reactivity and applications.
5-Chloro-4-fluoro-1H-indole: Similar structure but with different substitution pattern, leading to varied biological activities.
Uniqueness: 6-Chloro-4-fluoro-1H-indole is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct chemical and biological properties. This dual substitution enhances its potential in various applications compared to its mono-substituted counterparts.
Eigenschaften
IUPAC Name |
6-chloro-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUAWQLKXCWJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646242 | |
| Record name | 6-Chloro-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-88-7 | |
| Record name | 6-Chloro-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


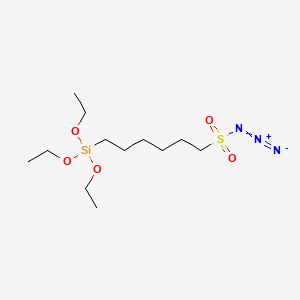
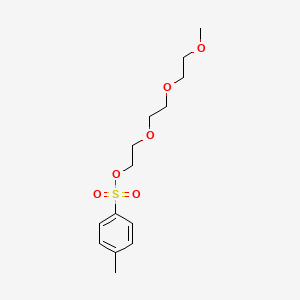
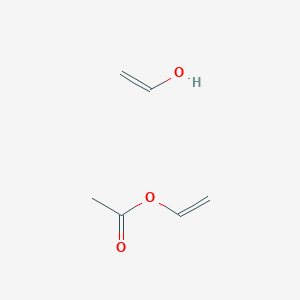
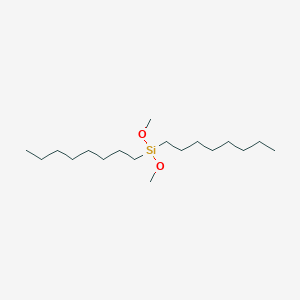
![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)


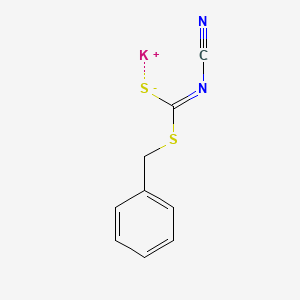
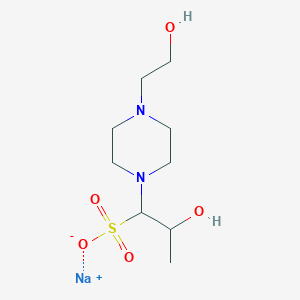

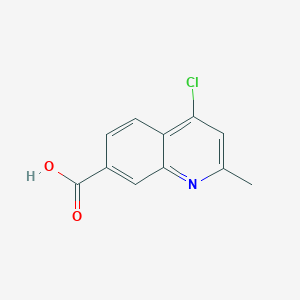
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)
![9-([1,1'-Biphenyl]-4-yl)anthracene](/img/structure/B1592823.png)
